Methyl 6-fluoro-4-hydroxy-2-naphthoate
Description
Methyl 6-fluoro-4-hydroxy-2-naphthoate is a fluorinated naphthoate ester with the molecular formula C₁₂H₉FO₃ (assuming structural similarity to its ethyl analog). The compound features a naphthalene backbone substituted with a hydroxyl (-OH) group at position 4, a fluorine atom at position 6, and a methyl ester (-COOCH₃) at position 2. Fluorine substitution often enhances metabolic stability and lipophilicity, making such derivatives relevant in pharmaceutical and material science research .
Properties
Molecular Formula |
C12H9FO3 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3 |
InChI Key |
GKFXRSUWILKQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-fluoro-4-oxo-2-naphthoate.
Reduction: 6-fluoro-4-hydroxy-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active naphthoic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Ethyl 6-Fluoro-4-hydroxy-2-naphthoate
- Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl (-COOCH₂CH₃) moiety.
- Molecular Formula : C₁₃H₁₁FO₃; Molecular Weight : 234.22 g/mol .
- Key Properties :
- Higher molecular weight and longer alkyl chain compared to the methyl ester, likely increasing lipophilicity.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, affecting bioavailability in drug delivery systems.
- Applications : Both esters serve as intermediates in synthesizing fluorinated pharmaceuticals or agrochemicals, but the ethyl derivative may offer tailored solubility for specific formulations.
Methyl 6-Dimethylamino-4-hydroxy-2-naphthoate
- Structural Difference: A dimethylamino (-N(CH₃)₂) group replaces the fluorine atom at position 4.
- Key Properties: The dimethylamino group introduces basicity, altering solubility (e.g., increased water solubility in acidic conditions) and electronic properties. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups, stabilizing the planar naphthalene structure .
- Reactivity: The dimethylamino group may participate in electrophilic substitution reactions, unlike the inert fluorine atom in the fluoro analog.
6-Hydroxy-2-naphthoic Acid
- Structural Difference : Lacks both the fluorine atom and ester group; features a free carboxylic acid (-COOH) at position 2.
- Key Properties :
- Higher polarity due to the carboxylic acid group, leading to increased solubility in aqueous media.
- Capable of forming salts (e.g., sodium or potassium salts), enhancing applicability in industrial or biological systems.
- Applications : Used as a precursor for liquid crystals or polymer synthesis, where the free acid group enables covalent bonding to other molecules .
Comparative Data Table
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